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A detailed technical guide elucidating the structural and functional characteristics of the

glycosidic bond in Floramanoside C has been compiled for researchers, scientists, and

professionals in drug development. This document provides an in-depth analysis of the

molecule's structure, its biological activities, and the experimental protocols used for its

characterization.

Floramanoside C, a flavonol glycoside isolated from the flowers of Abelmoschus manihot, has

garnered attention for its notable antioxidative and aldose reductase inhibitory activities.[1][2]

Understanding the nature of its glycosidic bond is crucial for elucidating its structure-activity

relationships and for the potential design of novel therapeutic agents.

The Structural Core: A Myricetin-Glucuronide
Conjugate
Floramanoside C is chemically identified as myricetin-8-O-β-D-glucopyranosiduronic acid.[3]

The structure consists of a myricetin aglycone, a hexahydroxyflavone, linked to a glucuronic

acid moiety via an O-glycosidic bond.

The International Union of Pure and Applied Chemistry (IUPAC) name for Floramanoside C is

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-trihydroxy-4-oxo-2-(3,4,5-

trihydroxyphenyl)chromen-8-yl]oxyoxane-2-carboxylic acid.[3] This nomenclature precisely
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defines the stereochemistry and connectivity of the molecule. The glycosidic linkage is formed

between the anomeric carbon (C-1") of the β-D-glucuronic acid and the hydroxyl group at the

C-8 position of the myricetin A-ring. The designation "β" indicates that the substituent at the

anomeric carbon of the sugar is in the equatorial position.

Figure 1: Structural components of Floramanoside C.

Quantitative Physicochemical and Biological Data
The following tables summarize the key physicochemical properties and reported biological

activities of Floramanoside C.

Physicochemical Properties

Molecular Formula C₂₁H₁₈O₁₅

Molecular Weight 510.36 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,5,7-

trihydroxy-4-oxo-2-(3,4,5-

trihydroxyphenyl)chromen-8-yl]oxyoxane-2-

carboxylic acid[3]

CAS Number 1403981-95-2

Biological Activity IC₅₀ (µM)

DPPH Radical Scavenging Activity 10.4[2][4]

Aldose Reductase Inhibition 7.1[2][4]

Experimental Protocols
This section details the methodologies employed for the isolation, characterization, and

biological evaluation of Floramanoside C, as adapted from established protocols for flavonoid

glycosides.

Isolation and Purification
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The isolation of Floramanoside C was first reported from the flowers of Abelmoschus manihot.

A general workflow for the isolation of such compounds is depicted below.
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Figure 2: General workflow for the isolation of Floramanoside C.
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Structural Elucidation
The structure of Floramanoside C was elucidated using a combination of spectroscopic

techniques, including:

1D NMR: ¹H and ¹³C NMR spectroscopy to determine the carbon and proton framework.

2D NMR: Techniques such as COSY, HSQC, and HMBC to establish connectivity between

protons and carbons, and to confirm the site of glycosylation.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

DPPH Radical Scavenging Assay
The antioxidant activity of Floramanoside C was assessed using the 2,2-diphenyl-1-

picrylhydrazyl (DPPH) radical scavenging assay.

Preparation of Reagents: A stock solution of DPPH in methanol is prepared. A series of

dilutions of Floramanoside C and a positive control (e.g., ascorbic acid) are also prepared.

Reaction Mixture: An aliquot of the Floramanoside C solution is mixed with the DPPH

solution.

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified

period (e.g., 30 minutes).

Absorbance Measurement: The absorbance of the solution is measured at approximately

517 nm using a spectrophotometer.

Calculation: The percentage of radical scavenging activity is calculated using the formula: %

Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value, the concentration of

the sample required to scavenge 50% of the DPPH radicals, is then determined.

Aldose Reductase Inhibition Assay
The inhibitory effect of Floramanoside C on aldose reductase is determined

spectrophotometrically by monitoring the decrease in NADPH absorbance at 340 nm.
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Enzyme Preparation: Aldose reductase is typically isolated from rat lens homogenates.

Reaction Mixture: The assay mixture contains phosphate buffer, NADPH, the substrate (e.g.,

DL-glyceraldehyde), and the test compound (Floramanoside C) or a standard inhibitor.

Initiation of Reaction: The reaction is initiated by the addition of the enzyme.

Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to

the oxidation of NADPH, is monitored over time.

Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathway Implication
The inhibition of aldose reductase by Floramanoside C has significant implications for the

management of diabetic complications. Aldose reductase is a key enzyme in the polyol

pathway, which becomes activated during hyperglycemia.
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Figure 3: Inhibition of the polyol pathway by Floramanoside C.

By inhibiting aldose reductase, Floramanoside C can prevent the accumulation of sorbitol,

thereby mitigating the osmotic stress and subsequent cellular damage that contribute to

diabetic complications.

This technical guide provides a comprehensive overview of the current understanding of the

glycosidic bond in Floramanoside C and its implications for the molecule's biological activity.

Further research into the synthesis and structure-activity relationships of Floramanoside C
and its analogues may lead to the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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